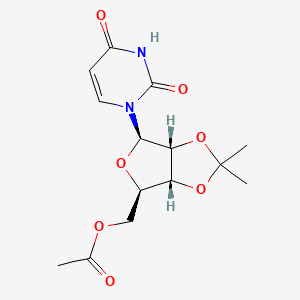

2',3'-O-(Isopropylidene)uridine 5'-acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15922-23-3 |

|---|---|

Molecular Formula |

C14H18N2O7 |

Molecular Weight |

326.30 g/mol |

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate |

InChI |

InChI=1S/C14H18N2O7/c1-7(17)20-6-8-10-11(23-14(2,3)22-10)12(21-8)16-5-4-9(18)15-13(16)19/h4-5,8,10-12H,6H2,1-3H3,(H,15,18,19)/t8-,10-,11-,12-/m1/s1 |

InChI Key |

MDLYKUIFEHJVJD-HJQYOEGKSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=O)NC3=O)OC(O2)(C)C |

Canonical SMILES |

CC(=O)OCC1C2C(C(O1)N3C=CC(=O)NC3=O)OC(O2)(C)C |

Origin of Product |

United States |

Synthetic Routes to 2 ,3 O Isopropylidene Uridine Precursor to the Target Compound

Classical Isopropylidenation of Uridine (B1682114)

Classical methods for the isopropylidenation of uridine involve the direct reaction with an acetone (B3395972) source under acidic conditions. These methodologies are widely employed due to their straightforward nature and accessibility of reagents.

The most direct method for synthesizing 2',3'-O-(Isopropylidene)uridine involves the condensation of uridine with acetone, which serves as both the reagent and the solvent. This reaction is an equilibrium process that requires an acid catalyst to proceed at a practical rate. The reaction involves the protonation of acetone, followed by nucleophilic attack from the sugar hydroxyl groups to form a five-membered dioxolane ring. Various acid catalysts have been employed to facilitate this transformation. For instance, uridine can be dispersed in acetone, followed by the addition of a strong acid like concentrated sulfuric acid, to yield the desired product. acs.org The reaction is typically stirred at room temperature until the starting material is consumed, which can be monitored by techniques such as thin-layer chromatography (TLC). acs.orgnih.gov

To overcome the equilibrium limitations of direct acetone condensation, 2,2-dimethoxypropane (B42991) (DMP) is frequently used. nih.gov DMP serves a dual purpose: it acts as an in situ source of the isopropylidene group and as a water scavenger. chemicalbook.comwikipedia.org The reaction of DMP with the catalytic acid generates a reactive intermediate and methanol. chemicalbook.com Any water present in the reaction mixture or generated during the reaction is consumed by DMP, which hydrolyzes to form acetone and methanol, thereby driving the equilibrium towards the formation of the acetonide product. chemicalbook.comwikipedia.org This approach often leads to higher yields and cleaner reactions compared to using acetone alone, especially when conducted in a co-solvent like acetone or DMF. chemicalbook.comnih.gov

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the isopropylidenation of uridine is highly dependent on the choice of catalyst and the reaction environment. Research has focused on optimizing these parameters to improve yields, reduce reaction times, and simplify purification procedures.

While protic acids are common, Lewis acids can also catalyze acetal (B89532) formation. Lewis acids activate the carbonyl group of the acetone source, making it more susceptible to nucleophilic attack by the diol of uridine. Although specific examples for this exact transformation are less detailed in the provided literature than for protic acids, Lewis acids like magnesium chloride (MgCl₂) are noted for their ability to influence the regioselectivity of reactions involving uridine derivatives. nih.gov The general principle of Lewis acid catalysis involves the coordination of the Lewis acid to an oxygen atom, which enhances the reactivity of the substrate. nih.gov In the context of nucleoside chemistry, various Lewis acids are employed for different transformations, indicating their potential utility in optimizing protection strategies. nih.gov

Protic acids are the most frequently reported catalysts for the synthesis of 2',3'-O-(Isopropylidene)uridine. Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH or PTSA) are effective in promoting the reaction. acs.orgchemicalbook.comnih.gov For example, uridine can be treated with 2,2-dimethoxypropane in acetone in the presence of a catalytic amount of p-TsOH monohydrate. nih.gov Similarly, concentrated sulfuric acid in acetone has been shown to effectively catalyze the reaction. acs.org The choice of acid can influence the reaction rate and the potential for side reactions, such as the hydrolysis of the N-glycosidic bond, particularly under harsh acidic conditions. nih.govresearchgate.net

Below is a table summarizing various protic acid-catalyzed syntheses of 2',3'-O-(Isopropylidene)uridine and its derivatives.

| Starting Material | Reagents | Catalyst | Solvent | Time | Temperature | Notes | Reference |

|---|---|---|---|---|---|---|---|

| Uridine | Acetone | H₂SO₄ (conc.) | Acetone | 2 h | Room Temp. | Reaction stopped by addition of triethylamine (B128534). | acs.org |

| 5-Substituted Uridine | Acetone, Triethyl orthoformate | p-Methylsulfonic acid monohydrate | Dry Acetone | 24 h | Room Temp. | Neutralized with sodium bicarbonate. | nih.gov |

| Uridine Derivative | 2,2-Dimethoxypropane | p-TsOH·H₂O | Acetone | 3 h | Room Temp. | Quenched with saturated aqueous NaHCO₃. | nih.gov |

| Uridine Derivative | 2,2-Dimethoxypropane | PTSA | Acetone | 4 h | 0 °C | Reaction concentrated in vacuo for purification. | nih.gov |

The reaction environment plays a critical role in the successful synthesis of 2',3'-O-(Isopropylidene)uridine. As the formation of the acetonide is a condensation reaction that produces water, maintaining an anhydrous (dry) environment is essential to shift the reaction equilibrium towards the product side. chemicalbook.com This is often achieved by using dry solvents, such as dry acetone, and by employing a dehydrating agent. nih.gov As previously mentioned, 2,2-dimethoxypropane is an excellent choice as it acts as both a reagent and a water scavenger. wikipedia.org The solvent system typically consists of acetone, which also serves as one of the reactants. acs.orgnih.gov In some procedures, other anhydrous solvents like dimethylformamide (DMF) may be used in conjunction with the acetone source and catalyst. chemicalbook.com The solubility of uridine in various solvents can also be a factor; it is significantly more soluble in DMF and water than in alcohols or acetone, which can influence the reaction setup. researchgate.net

Scalability and Industrial Preparations of the Protected Uridine Precursor

The economic and efficient synthesis of 2',3'-O-(Isopropylidene)uridine on an industrial scale is pivotal for its application as a starting material in the synthesis of various nucleoside analogues. The primary industrial method involves the acid-catalyzed reaction of uridine with an acetone equivalent. google.com This reaction protects the 2' and 3'-hydroxyl groups of the ribose sugar moiety, rendering the 5'-hydroxyl group as the primary site for subsequent reactions, such as acetylation.

A common industrial process involves reacting uridine with an excess of acetone in the presence of a strong acid catalyst. google.com To drive the reaction to completion and avoid the hydrolysis of the N-glycosidic bond, which can occur in strongly acidic aqueous media, the reaction is typically performed in an anhydrous medium. google.com The use of a dehydrating agent or an acetone derivative that also acts as a water scavenger, such as 2,2-dimethoxypropane or 2,2-diethoxypropane, is a frequent strategy. google.com

Furthermore, the inclusion of a lower alkanol, such as ethanol, has been found to substantially increase the reaction yield. The process involves dissolving a strong acid catalyst, which can be an inorganic acid or an organosulfonic acid, in an alcohol that is soluble in acetone. This alcoholic solution of the catalyst is then used in the reaction between the ribonucleoside and acetone. google.com This approach provides a method for preparing 2',3'-O-isopropylidene ribonucleosides economically on a large scale. google.com

The selection of reagents and reaction conditions is critical for optimizing yield and purity on a large scale. The table below summarizes typical components and conditions employed in the industrial preparation of this protected nucleoside.

Table 1: Key Parameters in the Industrial Synthesis of 2',3'-O-(Isopropylidene)uridine

| Parameter | Description | Purpose | Reference |

|---|---|---|---|

| Starting Material | Uridine | The nucleoside to be protected. | google.com |

| Protecting Reagent | Acetone | Reacts with the cis-diols of the ribose. | google.com |

| Acetal Exchange Reagent | 2,2-Dialkoxypropane (e.g., 2,2-diethoxypropane) | Acts as both an acetone source and a water scavenger to drive the equilibrium. | google.com |

| Catalyst | Strong acids (inorganic or organosulfonic acids) | Catalyzes the formation of the isopropylidene acetal. | google.com |

| Solvent/Co-solvent | Lower alkanols (e.g., ethanol), Acetone | Enhances reaction yield and serves as the reaction medium. | google.com |

| Medium | Anhydrous | Prevents the hydrolysis of the N-glycosidic bond. | google.com |

This scalable process is designed for high efficiency and high isolated yields, making it a practical strategy in carbohydrate and nucleoside synthesis.

Purification and Isolation Methodologies for 2',3'-O-(Isopropylidene)uridine

The purification and isolation of 2',3'-O-(Isopropylidene)uridine from the reaction mixture are critical steps to ensure high purity (≥99% by HPLC) for its use in further synthetic transformations. The primary method employed on a large scale is crystallization. google.com

The isolation process begins after the synthesis is complete. The reaction mixture is first neutralized by adjusting the pH to a value between 7 and 9. This step is crucial to prevent the acid-catalyzed decomposition of the product during the subsequent concentration step. google.com Following neutralization, the volatile solvents, such as acetone and any alcohol co-solvents, are partially removed by evaporation under reduced pressure (in vacuo). As the solution becomes more concentrated, the 2',3'-O-(Isopropylidene)uridine product crystallizes out of the mixture. google.com The resulting crystals, often described as a fine white powder, can then be collected by filtration. google.com

For laboratory or smaller scale preparations, or when higher purity is required, chromatographic methods are employed. A typical work-up procedure involves neutralizing the reaction mixture with a base like triethylamine (Et3N) and concentrating it to remove volatile solvents. The residue is then dissolved in a suitable organic solvent, such as dichloromethane (B109758) (CH2Cl2), and washed with water to remove water-soluble impurities and salts. The organic phase is dried over a drying agent like sodium sulfate (B86663) (Na2SO4), filtered, and evaporated. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

The table below outlines the common methodologies for the purification and isolation of 2',3'-O-(Isopropylidene)uridine.

Table 2: Purification and Isolation Techniques for 2',3'-O-(Isopropylidene)uridine

| Method | Step | Description | Purpose | Reference |

|---|---|---|---|---|

| Crystallization (Industrial Scale) | pH Adjustment | The pH of the reaction mixture is adjusted to 7-9. | To prevent product decomposition during solvent evaporation. | google.com |

| Solvent Evaporation | Volatile solvents are partially removed under vacuum. | To concentrate the solution and induce crystallization. | google.com | |

| Collection | The crystallized solid is collected. | To isolate the final product. | google.com | |

| Chromatography (Lab Scale) | Neutralization | The reaction is quenched and neutralized (e.g., with Et3N). | To stop the reaction and remove the acid catalyst. | |

| Extraction/Washing | The product is dissolved in an organic solvent and washed with water. | To remove inorganic salts and water-soluble impurities. | ||

| Column Chromatography | The crude product is purified on a silica gel column. | To separate the desired product from byproducts and unreacted starting materials. |

| Analysis | High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the final product. | Quality control to ensure the product meets specifications (e.g., ≥99% purity). | |

The physical form of the purified compound is a powder, and it exhibits solubility in water at approximately 50 mg/mL. The choice of purification method depends on the scale of the synthesis and the required final purity of the 2',3'-O-(Isopropylidene)uridine precursor.

Synthesis of 2 ,3 O Isopropylidene Uridine 5 Acetate

Selective Acetylation of the 5'-Hydroxyl Group of 2',3'-O-(Isopropylidene)uridine

The selective acetylation of 2',3'-O-(Isopropylidene)uridine is a common procedure in nucleoside chemistry. The primary 5'-hydroxyl group is inherently more reactive than the secondary 2' and 3' hydroxyls due to reduced steric hindrance. umich.edu By first protecting the vicinal 2' and 3' diols with an isopropylidene group, the subsequent acetylation can be directed with high specificity to the 5'-position. nih.gov

The acetylation of the 5'-hydroxyl group is typically achieved using a suitable acylating agent. Acyl groups, particularly the acetyl group, are widely used for protecting hydroxyl functions during nucleoside synthesis and modification. nih.govresearchgate.net The choice of agent and reaction conditions is critical for achieving high yield and purity.

Acetic anhydride (B1165640) is a frequently employed acetylating agent for this transformation. researchgate.net The reaction is commonly carried out in the presence of a base, such as pyridine (B92270), which often serves as both the solvent and a catalyst. The pyridine activates the acetic anhydride and also neutralizes the acetic acid byproduct generated during the reaction.

Optimized Reaction Conditions:

Acylating Agent: Acetic Anhydride (Ac₂O)

Solvent: Pyridine

Temperature: The reaction is typically run at room temperature or with gentle cooling to control the exothermic nature of the reaction.

Stoichiometry: A slight excess of acetic anhydride is used to ensure complete conversion of the starting material.

The reaction mixture is stirred until analysis (e.g., by Thin Layer Chromatography, TLC) indicates the complete consumption of the starting 2',3'-O-(Isopropylidene)uridine. The product is then isolated through standard workup procedures, which may include quenching the excess acetic anhydride with water or methanol, followed by extraction and purification, often by column chromatography.

Table 1: Key Reagents for Selective 5'-Acetylation

| Role | Chemical | Formula |

|---|---|---|

| Starting Material | 2',3'-O-Isopropylideneuridine | C₁₂H₁₆N₂O₆ |

| Acylating Agent | Acetic Anhydride | (CH₃CO)₂O |

| Solvent/Catalyst | Pyridine | C₅H₅N |

The high regioselectivity of this reaction is primarily governed by the differential reactivity of the hydroxyl groups on the ribose ring. umich.edu The 5'-hydroxyl is a primary alcohol, making it more accessible and nucleophilic compared to the secondary 2' and 3' hydroxyls. umich.edu The pre-protection of the 2' and 3' positions with the bulky isopropylidene group effectively blocks these sites from reacting, thereby directing the acetylation exclusively to the 5'-position. nih.gov

Strategies for Yield Optimization:

Purity of Starting Materials: Using high-purity 2',3'-O-(Isopropylidene)uridine and anhydrous reagents (pyridine, acetic anhydride) is essential to prevent side reactions and ensure a high yield.

Temperature Control: Maintaining a controlled temperature (e.g., 0 °C to room temperature) prevents potential degradation of the nucleoside and minimizes the formation of undesired byproducts.

Reaction Monitoring: Careful monitoring of the reaction progress by TLC allows for the reaction to be stopped once the starting material is consumed, preventing over-reaction or decomposition of the product during extended reaction times.

Stoichiometric Control: Precise control over the amount of acetic anhydride is important. While a small excess drives the reaction to completion, a large excess can complicate the purification process.

Comparative Analysis of 5'-Acylation Methodologies for Ribonucleosides

The selective acylation of the 5'-hydroxyl group is a fundamental step in the synthesis of many nucleoside-based therapeutics and oligonucleotides. nih.gov Several methodologies exist, each with distinct advantages and applications.

Direct Chemical Acylation: This is the most straightforward approach, as exemplified by the synthesis of 2',3'-O-(Isopropylidene)uridine 5'-acetate. It relies on the inherently greater reactivity of the primary 5'-hydroxyl group over the secondary hydroxyls. umich.edu When other hydroxyls are protected (as with the isopropylidene group), this method is highly efficient. For unprotected nucleosides, careful control of reaction conditions (low temperature, controlled stoichiometry of the acylating agent) is required to favor 5'-acylation, though mixtures of products are common. umich.edu

Enzymatic Acylation: Enzyme-catalyzed reactions offer exceptional regioselectivity under mild conditions. nih.gov Lipases and proteases are often used to selectively acylate the 5'-hydroxyl group of nucleosides. These biocatalytic methods are advantageous due to their high specificity, which often eliminates the need for protection and deprotection steps, leading to more environmentally friendly and efficient synthetic routes. nih.gov

Protection Group-Based Strategies: This classical, multi-step approach offers precise control but is more labor-intensive. A common strategy involves:

Protection of all hydroxyl groups (per-acylation).

Selective deprotection of the 5'-ester, often by taking advantage of the different steric environments or by using specific reagents.

Modification of the free 5'-hydroxyl group.

Deprotection of the remaining groups.

An alternative involves protecting the 5'-position with a specific protecting group like a trityl group, modifying other positions, and then removing the 5'-protecting group. umich.edu

Modern Catalytic Methods: Recent research has focused on developing catalytic strategies that can directly and regioselectively functionalize a specific hydroxyl group without the need for extensive protecting group manipulations. acs.org These methods may employ organocatalysts or transition-metal catalysts that can differentiate between the hydroxyl groups based on their electronic properties or steric accessibility, offering a more streamlined approach to synthesizing modified nucleosides. acs.org

Table 2: Comparison of 5'-Acylation Methodologies

| Methodology | Key Feature | Advantages | Disadvantages |

|---|---|---|---|

| Direct Chemical Acylation | Relies on inherent reactivity of 5'-OH | Simple, fast, cost-effective | May lack selectivity with unprotected nucleosides |

| Enzymatic Acylation | Biocatalyst-driven | High regioselectivity, mild conditions | Enzyme cost and stability can be a factor |

| Protection Group Strategy | Multi-step protection/deprotection | High control and versatility | Labor-intensive, lower overall yield, generates waste |

| Modern Catalytic Methods | Use of specific catalysts | High selectivity, avoids protecting groups | Catalyst development and cost can be a barrier |

Chemical Transformations and Derivatizations of 2 ,3 O Isopropylidene Uridine and Its 5 Acetate Derivative

Functionalization at the 5'-Position (Post-Acetylation or as a Substrate for Other 5'-Modifications)

The primary 5'-hydroxyl group of 2',3'-O-isopropylideneuridine is the principal site for chemical modification. While the 5'-acetate is a stable, protected form, most derivatizations begin with the free 5'-hydroxyl, which is then converted into other functional groups or extended.

Phosphorylation is a fundamental transformation, converting the nucleoside into its biologically active nucleotide form or into intermediates for oligonucleotide synthesis. The presence of the 2',3'-O-isopropylidene protecting group ensures that phosphorylation occurs regioselectively at the 5'-position.

The direct phosphorylation of 2',3'-O-isopropylideneuridine is a common method to produce its 5'-monophosphate analog. This transformation is typically achieved using phosphorylating agents such as phosphoryl chloride (POCl₃) in an appropriate solvent system. The reaction converts the 5'-hydroxyl group into a phosphate (B84403) ester, yielding 2',3'-O-isopropylideneuridine 5'-monophosphate. This product is a key building block for more complex nucleotide derivatives.

While the 5'-position is the primary site of phosphorylation on 2',3'-O-isopropylideneuridine, related derivatives with a protected 5'-hydroxyl group can be used to achieve phosphorylation at the 2' and 3' positions. For example, starting with uridine (B1682114), the 5'-hydroxyl group can be protected with a monomethoxytrityl (MMT) group. The resulting 5'-O-monomethoxytrityluridine, which has free 2' and 3' hydroxyls, can then be reacted with a phosphorylating agent to form a cyclic phosphate across these two positions.

One effective method involves the use of 2-methylthio-4H-1,3,2-benzodioxaphosphorin-2-oxide (MTBO). kyushu-u.ac.jp When 5'-O-monomethoxytrityluridine is treated with MTBO in the presence of cyclohexylamine, it yields the corresponding 2',3'-cyclic phosphate in high yield (approximately 80%). kyushu-u.ac.jp This cyclic phosphate is a valuable intermediate in oligonucleotide synthesis, as the cyclic phosphate can be selectively opened to yield a 3'-phosphate, leaving the 2'-hydroxyl free for further reactions. kyushu-u.ac.jp

The regioselectivity of phosphorylation in ribonucleosides is a critical aspect of nucleotide synthesis. In an unprotected ribonucleoside like uridine, there are three hydroxyl groups (2', 3', and 5') that can potentially be phosphorylated. Studies on related nucleosides have shown that phosphorylation can be governed by kinetic versus thermodynamic control. Often, the initial (kinetic) product of phosphorylation is the 5'-phosphate, while over time, migration of the phosphate group can lead to the more thermodynamically stable 2',3'-cyclic phosphate.

However, in the case of 2',3'-O-(isopropylidene)uridine, the issue of regioselectivity between the ribose hydroxyls is unequivocally resolved. The isopropylidene group effectively blocks the 2'- and 3'-hydroxyls, leaving only the primary 5'-hydroxyl group accessible for reaction. Consequently, phosphorylation of this substrate proceeds with high regioselectivity to exclusively afford the 5'-phosphorylated product. This inherent selectivity makes 2',3'-O-(isopropylidene)uridine an excellent starting material for the unambiguous synthesis of 5'-nucleotides.

Conversion of the 5'-hydroxyl group to a good leaving group is the first step toward introducing other functionalities, such as halogens or an azido (B1232118) group, via nucleophilic substitution. The tosylate ester is a commonly used intermediate for this purpose.

The 5'-hydroxyl group of 2',3'-O-isopropylideneuridine can be readily converted into a p-toluenesulfonate (tosylate) ester. This is typically achieved by reacting the nucleoside with p-toluenesulfonyl chloride (TsCl) in a base such as pyridine (B92270). The pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl generated during the reaction. The resulting compound, 2',3'-O-isopropylidene-5'-O-tosyluridine, is a stable, crystalline solid that serves as an excellent substrate for subsequent Sₙ2 reactions. The tosylate group is a superb leaving group, facilitating its displacement by a wide range of nucleophiles.

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2',3'-O-Isopropylideneuridine | p-Toluenesulfonyl chloride (TsCl) | Pyridine | 0-5 °C, 24 h | 2',3'-O-Isopropylidene-5'-O-tosyluridine |

Once prepared, the 5'-O-tosyl derivative is the key intermediate for introducing azido and halo functionalities at the 5'-position. These transformations are typically performed as nucleophilic substitutions where the incoming nucleophile displaces the tosylate leaving group.

The introduction of an azido group is accomplished by reacting 2',3'-O-isopropylidene-5'-O-tosyluridine with an azide (B81097) salt, most commonly sodium azide (NaN₃). The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures to ensure a reasonable reaction rate. This Sₙ2 reaction proceeds with inversion of configuration, although this is irrelevant at the achiral 5'-carbon, to yield 5'-azido-5'-deoxy-2',3'-O-isopropylideneuridine.

For halogenation, a Finkelstein-type reaction is employed. wikipedia.org To synthesize the 5'-iodo derivative, the tosylate is treated with sodium iodide (NaI) in a solvent like acetone (B3395972), where the insolubility of the sodium tosylate byproduct helps drive the reaction to completion. wikipedia.org For the 5'-bromo and 5'-chloro derivatives, other halide salts such as sodium bromide (NaBr) or lithium chloride (LiCl) are used, often in a higher boiling point solvent like DMF to facilitate the substitution.

| Target Functional Group | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Azido (-N₃) | Sodium azide (NaN₃) | DMF | 100 °C, 3 h | 5'-Azido-5'-deoxy-2',3'-O-isopropylideneuridine |

| Iodo (-I) | Sodium iodide (NaI) | Acetone | Reflux | 5'-Deoxy-5'-iodo-2',3'-O-isopropylideneuridine |

| Bromo (-Br) | Sodium bromide (NaBr) | DMF | Elevated Temp. | 5'-Bromo-5'-deoxy-2',3'-O-isopropylideneuridine |

| Chloro (-Cl) | Lithium chloride (LiCl) | DMF | Elevated Temp. | 5'-Chloro-5'-deoxy-2',3'-O-isopropylideneuridine |

Halogenation and Azido-Functionalization at the 5'-Position

Nucleophilic Displacement Reactions at C5' (e.g., Azide)

The conversion of the 5'-hydroxyl group into an azide is a pivotal transformation for 2',3'-O-(isopropylidene)uridine, yielding a versatile intermediate, 5'-azido-5'-deoxy-2',3'-O-isopropylideneuridine. This reaction typically proceeds via an SN2 mechanism. The primary strategy involves activating the 5'-hydroxyl group by converting it into a proficient leaving group, such as a tosylate (OTs) or mesylate (OMs).

The synthesis involves treating 2',3'-O-isopropylideneuridine with p-toluenesulfonyl chloride (TsCl) in pyridine to form the 5'-O-tosyl intermediate. researchgate.net Subsequent reaction with an azide source, commonly sodium azide (NaN₃) in a polar apretic solvent like dimethylformamide (DMF), facilitates the displacement of the tosylate group to furnish the 5'-azido derivative. researchgate.net This azido-functionalized nucleoside is a valuable precursor for synthesizing other 5'-modified nucleosides, such as 5'-amino derivatives, through reduction.

Table 1: Synthesis of 5'-Azido-5'-deoxy-2',3'-O-isopropylideneuridine

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | 2',3'-O-Isopropylideneuridine | p-Toluenesulfonyl chloride (TsCl), Pyridine | 0-5 °C, 24 h | 2',3'-O-Isopropylidene-5'-O-tosyluridine |

Development of One-Pot 5'-Azido-5'-deoxyribonucleoside Synthesis

To enhance synthetic efficiency, one-pot procedures for the synthesis of 5'-azido-5'-deoxyribonucleosides from their 2',3'-O-isopropylidene protected precursors have been developed. nih.govresearchgate.netresearchgate.net These methods bypass the isolation of the sulfonylated intermediate, thereby saving time and resources.

A widely applicable one-pot methodology involves the use of triphenylphosphine (B44618) (PPh₃) and a halogenating agent, such as carbon tetrabromide (CBr₄), in anhydrous DMF. nih.gov In this process, the 2',3'-O-isopropylideneuridine is treated with PPh₃ and CBr₄, which generates a 5'-bromo intermediate in situ. The immediate addition of excess sodium azide (NaN₃) to the reaction mixture, followed by heating, leads to the direct formation of 5'-azido-5'-deoxy-2',3'-O-isopropylideneuridine in high yields. nih.gov This approach is a tractable alternative to other methods like the Mitsunobu reaction. nih.govresearchgate.net

Table 2: One-Pot Synthesis of 5'-Azido-5'-deoxy-2',3'-O-isopropylideneuridine

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|

Etherification and Alkylation Reactions at 5'-OH

The 5'-hydroxyl group of 2',3'-O-isopropylideneuridine is amenable to etherification and alkylation, allowing for the introduction of a wide array of functionalities. These reactions typically follow the Williamson ether synthesis pathway. The process involves the deprotonation of the 5'-hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the corresponding 5'-O-ether derivative. The choice of the alkylating agent is crucial as it determines the nature of the substituent introduced at the 5'-position.

Quaternization Reactions Involving the 5'-Position

Quaternization at the 5'-position of ribose derivatives can be achieved by reacting a precursor with a suitable leaving group at this position with tertiary amines. mdpi.com For uridine derivatives, this involves first converting the 5'-hydroxyl group into a good leaving group, such as a tosylate or a mesylate.

For example, a 5'-O-tosyl or 5'-O-mesyl derivative of 2',3'-O-isopropylideneuridine can be reacted with a tertiary amine like pyridine or isoquinoline. mdpi.com The reaction, often requiring elevated temperatures and extended reaction times, results in the formation of a quaternary ammonium (B1175870) salt, such as N-((2',3'-O-isopropylidene-β-D-ribofuranosyl)uridin-5'-yl)pyridinium tosylate. mdpi.com The yield and reaction time can be influenced by the basicity and steric hindrance of the amine. mdpi.com

Table 3: Example of Quaternization Reaction

| Substrate | Amine | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 5-deoxy-2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | 70 °C, 14 days | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | 78% |

Note: Data is for a related methyl ribofuranoside derivative, illustrating the general principle of the reaction. mdpi.com

Modifications of the Uracil (B121893) Heterocycle

C5-Position Functionalization

The C5 position of the uracil ring is a prime target for electrophilic substitution, enabling the introduction of various functional groups that can modulate the biological and physical properties of the nucleoside.

Halogenation at C5

Halogenation at the C5 position of the uracil moiety is a common and important modification. The introduction of a halogen atom provides a versatile synthetic handle for subsequent cross-coupling reactions.

The direct halogenation of 2',3'-O-isopropylideneuridine can be efficiently carried out using N-halosuccinimides. For instance, treatment with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under mild conditions affords the corresponding 5-bromo- or 5-iodouridine (B31010) derivatives in good yields. Chlorination can also be achieved using reagents like N-chlorosuccinimide (NCS). mostwiedzy.pl These reactions provide key intermediates for the synthesis of a broad spectrum of C5-substituted uridine analogs.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2',3'-O-(Isopropylidene)uridine 5'-acetate |

| 2',3'-O-Isopropylideneuridine |

| 5'-Azido-5'-deoxy-2',3'-O-isopropylideneuridine |

| 2',3'-O-Isopropylidene-5'-O-tosyluridine |

| Sodium azide |

| Dimethylformamide (DMF) |

| p-Toluenesulfonyl chloride (TsCl) |

| Pyridine |

| Triphenylphosphine (PPh₃) |

| Carbon tetrabromide (CBr₄) |

| Sodium hydride (NaH) |

| Methyl iodide |

| Benzyl bromide |

| N-((2',3'-O-isopropylidene-β-D-ribofuranosyl)uridin-5'-yl)pyridinium tosylate |

| Isoquinoline |

| N-bromosuccinimide (NBS) |

| N-iodosuccinimide (NIS) |

| N-chlorosuccinimide (NCS) |

| 5-Bromo-2',3'-O-isopropylideneuridine |

| 5-Iodo-2',3'-O-isopropylideneuridine |

| Methyl 5-deoxy-2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside |

| N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate |

C6-Position Functionalization (e.g., C-C coupling)

Functionalization at the C6 position of the uracil ring is less common than at C5 but offers a pathway to novel nucleoside analogs with unique structural features. Palladium-catalyzed direct C-H activation has emerged as a powerful strategy for C6-arylation. rsc.org

This transformation typically involves the reaction of a 1,3-disubstituted uracil, such as a protected uridine derivative, with an aryl halide in the presence of a palladium catalyst and a suitable base. rsc.org The regioselectivity of the arylation (C5 vs. C6) can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, the use of copper(I) iodide as a co-catalyst has been shown to promote C6-arylation. rsc.org The mechanism is thought to involve a concerted metalation-deprotonation (CMD) pathway where the palladium catalyst selectively activates the C6-H bond. rsc.org

Table 4: Conditions for Palladium-Catalyzed C6-Arylation of Uracil Derivatives

| Uracil Substrate | Arylating Agent | Catalyst | Co-catalyst/Additive | Base | Solvent |

| 1,3-Dibenzyluracil | Iodobenzene | Pd(OAc)₂ | CuI | Cs₂CO₃ | DMF |

| 1,3-Dimethyluracil | Bromobenzene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA |

N3-Position Functionalization (e.g., N-Benzoylation, N-Alkylations)

The N3 position of the uracil ring is a key site for hydrogen bonding in nucleic acid structures. Its functionalization can significantly alter the properties of the nucleoside.

N-Benzoylation: The N3-imino group of 2',3'-O-(isopropylidene)uridine can be selectively acylated. An improved one-step procedure for the synthesis of N³-benzoyl-2',3'-O-isopropylidene uridine has been developed. researchgate.netrsc.org This method provides a convenient route to N3-protected uridine derivatives, which are valuable intermediates in oligonucleotide synthesis.

N-Alkylations: Alkylation of the N3 position can be achieved by reacting the protected uridine with an alkyl halide in the presence of a base. noaa.gov The choice of the alkylating agent and reaction conditions is crucial to avoid competing O-alkylation at the C2 and C4 positions of the uracil ring. The use of hindered alkylating agents has been shown to favor N3-alkylation. nih.gov

Table 5: Examples of N3-Position Functionalization Reactions

| Substrate | Reagent | Reaction Type | Product |

| 2',3'-O-(Isopropylidene)uridine | Benzoyl chloride | N-Benzoylation | N³-Benzoyl-2',3'-O-isopropylideneuridine |

| N³-Benzoyl-3',5'-O-(di-tert-butylsilanediyl)uridine | Methyl iodide | N-Alkylation | N³-Methyl-2'-O-benzoyl uridine derivative (via rearrangement) |

| 2',3'-O-(Isopropylidene)uridine | Ethyl iodide / Base | N-Alkylation | N³-Ethyl-2',3'-O-isopropylideneuridine |

Applications in Complex Chemical Synthesis

Intermediate in the Synthesis of Nucleoside Analogs

The structural framework of 2',3'-O-(Isopropylidene)uridine 5'-acetate makes it an ideal precursor for a wide array of nucleoside analogs. Nucleoside analogs are compounds that mimic natural nucleosides and can interfere with cellular or viral processes, forming the basis of many antiviral and anticancer drugs. nih.govrsc.org The protecting groups on the ribose moiety provide the stability and selectivity needed to introduce modifications at other positions, which is a fundamental challenge in nucleoside chemistry.

Precursors for Advanced Antiviral and Anticancer Agent Synthesis

The development of new antiviral and anticancer therapies often relies on the synthesis of modified nucleosides that can act as chain terminators in DNA or RNA synthesis or as inhibitors of key enzymes. The 2',3'-O-isopropylidene uridine (B1682114) scaffold is a well-established precursor for such agents. nih.govresearchgate.net

For instance, a range of 5-substituted 2',3'-O-isopropylideneuridine derivatives have been synthesized and tested for their biological activity. nih.gov One notable example is 2',3'-isopropylidene-5-iodouridine, which has been identified as an inhibitor of HIV-1. nih.govmdpi.com The synthesis of these compounds can readily start from this compound. The synthetic strategy involves initial modifications to the uracil (B121893) base, followed by the selective removal of the 5'-acetate group to yield the final active analog or an intermediate for further elaboration. The isopropylidene group is stable under many reaction conditions used to modify the base and can be removed later if necessary. researchgate.net

Similarly, derivatives of 5-fluorouracil, a known anticancer agent, can be prepared using this intermediate. By incorporating the fluorine atom at the C5 position of the uracil ring in the protected nucleoside, chemists can create prodrugs that are later metabolized into active forms. nih.gov The lipophilicity conferred by the isopropylidene and acetate (B1210297) groups can also enhance cellular uptake, a desirable property for many drug candidates. mdpi.com

| Compound Name | Modification Site | Reported Biological Activity | Synthetic Role of Protecting Groups |

|---|---|---|---|

| 2',3'-O-Isopropylidene-5-iodouridine | C5 of Uracil | Anti-HIV-1 Activity nih.govmdpi.com | Isopropylidene group protects ribose during iodination of the base. 5'-Acetate would be a suitable precursor protecting group for the 5'-OH. |

| 5-Fluoro-2'-deoxyuridine (prodrugs) | C5 of Uracil | Anticancer nih.gov | Ribose protecting groups (like isopropylidene) allow for selective C5-fluorination. |

| 3'-Azido-2',3'-dideoxy-5-fluorouridine (precursors) | C3' of Ribose | Anticancer nih.gov | The 2',3'-O-isopropylidene group can be opened to allow for stereospecific introduction of functional groups like azides. |

Building Blocks for Modified Oligonucleotides and Nucleic Acid Research

Modified oligonucleotides are essential tools in modern molecular biology and are the basis for therapeutic strategies like antisense therapy, siRNAs, and aptamers. nih.gov The synthesis of these molecules requires nucleoside building blocks, known as phosphoramidites, that are protected at all reactive sites except for the one involved in chain elongation.

This compound serves as a valuable starting material for the preparation of uridine phosphoramidites needed for RNA synthesis. The critical 2'-hydroxyl group is masked within the isopropylidene ring, preventing unwanted side reactions and chain branching during synthesis. A typical synthetic route would involve:

Selective deacetylation of the 5'-position to free the primary hydroxyl group.

Introduction of a more robust, acid-labile protecting group, typically a 4,4'-dimethoxytrityl (DMT) group, at the 5'-position. The DMT group is standard in automated oligonucleotide synthesis as its removal creates the reactive site for the next coupling step.

Phosphitylation of the 3'-hydroxyl group (after removal of the isopropylidene group and selective re-protection of the 2'-hydroxyl) to generate the final phosphoramidite (B1245037) monomer.

This monomer can then be incorporated into a growing oligonucleotide chain at a specific position. nih.gov The ability to create custom-modified RNA strands is crucial for studying RNA structure and function, such as in RNA-protein interactions or the catalytic mechanisms of ribozymes.

Utility in Cyclonucleoside Synthesis

Cyclonucleosides are conformationally constrained nucleoside analogs where a covalent bond connects the sugar moiety to the nucleobase. These rigid structures are invaluable for studying the conformational requirements of enzyme-substrate interactions and often exhibit potent biological activities. acs.org The 2',3'-O-isopropylidene group plays a crucial role in directing the formation of these cyclic structures.

Mechanistic Insights into Intramolecular Cyclization Pathways (e.g., Michael Addition)

The formation of cyclonucleosides from uridine derivatives often proceeds through an intramolecular hetero-Michael addition. acs.org In this reaction, a nucleophile from the ribose sugar (typically a hydroxyl, amino, or thiol group at the 5' position) attacks the electron-deficient C6 position of the uracil ring.

The presence of the 2',3'-O-isopropylidene group is often essential for this cyclization to occur efficiently. It is hypothesized that the rigid five-membered ring formed by the isopropylidene group forces the furanose (ribose) ring into a specific conformation that brings the 5'-substituent into close proximity with the C5-C6 double bond of the uracil base, thereby facilitating the intramolecular attack. acs.org When starting with this compound, the 5'-acetate must first be removed to generate the free 5'-hydroxyl nucleophile required for the cyclization to proceed.

Stereochemical Control in Cyclonucleoside Formation

The intramolecular Michael addition is highly stereospecific. X-ray crystallographic data of the parent 2',3'-O-isopropylidene-5-bromouridine show that the 5'-hydroxyl group is positioned above the si face of the uracil ring when the nucleoside is in the common anti-conformation. Consequently, the nucleophilic attack occurs exclusively on this face, leading to the formation of a single diastereomer of the cycloadduct. acs.org This predictable stereochemical outcome is a significant advantage in complex organic synthesis, as it avoids the formation of difficult-to-separate isomeric mixtures.

| Factor | Influence on Stereochemistry | Mechanism |

|---|---|---|

| 2',3'-O-Isopropylidene Group | Promotes favorable ribose conformation | Forces the furanose ring into a pucker that aligns the 5'-nucleophile for attack on the uracil base. acs.org |

| Anti-conformation of Nucleoside | Positions the 5'-OH over one face of the uracil ring | The glycosidic bond orientation dictates which face of the nucleobase is accessible for intramolecular attack. acs.org |

| Nature of the 5'-Nucleophile | Determines reaction rate and conditions | Stronger nucleophiles (e.g., -SH, -NH2) cyclize more readily than the neutral -OH group. acs.org |

Synthesis of 2,2'-Anhydro- and Other Bridged Nucleosides

Bridged nucleosides, particularly 2,2'-anhydrouridine (B559692), are pivotal intermediates in nucleoside chemistry. The anhydro bridge activates the C2' position of the ribose, allowing for the stereospecific introduction of various functional groups (e.g., halogens, azides, alkoxy groups) via nucleophilic attack, which opens the bridge. This is a primary method for producing 2'-modified nucleosides, which are crucial components of many therapeutic oligonucleotides. acs.org

The synthesis of 2,2'-anhydrouridine from this compound is a multi-step process that requires careful manipulation of protecting groups:

Removal of the isopropylidene group, typically under acidic conditions, to expose the 2'- and 3'-hydroxyls.

Selective activation of the 2'-hydroxyl group, for example, by converting it into a good leaving group like a mesylate or tosylate.

Base-mediated intramolecular cyclization, where the oxygen at the C2 position of the uracil ring attacks the C2' position, displacing the leaving group to form the 2,2'-anhydro bridge.

During this sequence, the 5'-acetate group protects the primary hydroxyl, preventing it from participating in unwanted side reactions. It can be retained or removed in the final steps depending on the desired product. This strategic use of protecting groups highlights the value of intermediates like this compound in achieving complex synthetic targets.

Role in Stereoselective Organic Transformations

While the direct use of the ribose moiety of this compound as a chiral auxiliary to control stereoselective reactions on an appended prochiral substrate is not extensively documented in readily available literature, its inherent chirality is fundamental to the synthesis of stereochemically defined molecules. The fixed conformation of the furanose ring, due to the isopropylidene protection, plays a crucial role in directing the stereochemical outcome of reactions at the sugar and base moieties.

For instance, in the synthesis of carbocyclic nucleoside analogues, the stereochemistry of the precursor, a derivative of 2',3'-O-(Isopropylidene)uridine, dictates the absolute configuration of the final product. The asymmetric synthesis of these analogues often involves the construction of a carbocyclic ring that mimics the ribose sugar. The stereocenters present in the parent uridine derivative guide the formation of new stereocenters in the carbocycle, ensuring the desired stereochemical arrangement. Although specific examples detailing high diastereomeric excess (d.e.) or enantiomeric excess (e.e.) directly attributable to the 2',3'-O-isopropylidene-5'-O-acetyluridine scaffold as a chiral director for external reactions are scarce, its role as a chiral template is implicit in the synthesis of its derivatives.

The stereochemistry of glycosylation reactions, a critical step in the synthesis of many nucleoside analogues, is also influenced by the protecting groups on the sugar moiety. While the 2'- and 3'-hydroxyl groups are protected by the isopropylidene group in the target compound, modifications at the 5'-position and on the uracil base can influence the facial selectivity of the glycosylation reaction, leading to the preferential formation of either the α or β anomer.

Convergent Synthetic Strategies Utilizing Protected Uridine Scaffolds

Convergent synthesis, a strategy that involves the independent synthesis of fragments of a target molecule followed by their assembly, is a powerful approach for the efficient construction of complex molecules. Protected uridine scaffolds, such as this compound, are ideal starting materials for such strategies, particularly in the synthesis of antiviral and anticancer nucleoside analogues. nih.gov

In a typical convergent approach, the protected uridine derivative serves as the core scaffold to which various modifications can be made. For example, the uracil base can be modified, or the entire base can be replaced with another heterocyclic system. Concurrently, the sugar moiety can be altered, for instance, by introducing fluorine atoms or other substituents at specific positions to enhance biological activity.

A prime example of a convergent strategy is the synthesis of fluorinated nucleosides, which are a significant class of antiviral agents. nih.gov In these syntheses, a fluorinated sugar moiety and a modified nucleobase are synthesized separately and then coupled in a key glycosylation step. While this compound itself may not be the direct precursor in all such syntheses, its structural motif is central to the design of the building blocks. The protection of the 2' and 3' hydroxyls is a common strategy to prevent unwanted side reactions during the coupling process.

The synthesis of diverse nucleoside analogues for antiviral drug discovery often employs a convergent approach where a common intermediate, derived from a protected uridine, is used to generate a library of compounds with variations at the sugar or base moiety. biorxiv.org This strategy allows for the rapid exploration of structure-activity relationships. For instance, a protected uridine can be converted to a key intermediate that allows for the introduction of different nucleobases, leading to a range of potential antiviral agents.

Conformational Analysis and Mechanistic Investigations of 2 ,3 O Isopropylidene Uridine Derivatives

Spectroscopic Methodologies for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic methods are indispensable for the unambiguous structural determination of 2',3'-O-(Isopropylidene)uridine derivatives, confirming the outcomes of synthetic steps and identifying transient intermediates. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary tools used in these investigations. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the detailed three-dimensional structure of these derivatives in solution. nih.gov

¹H NMR: Provides information about the proton environment. The chemical shifts of the anomeric proton (H1') and the coupling constants between adjacent protons on the ribose ring (e.g., J₁'₂') are particularly informative. These coupling constants are used to determine the puckering of the furanose ring (C2'-endo vs. C3'-endo conformation). nih.gov For instance, the percentage of the C2'-endo conformer can be estimated using the equation: [C₂'- endo] = J₁'₂'/(J₁'₂' + J₃'₄'). nih.gov

¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton, confirming the presence of the isopropylidene group and other modifications.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY are critical for determining the orientation of the uracil (B121893) base relative to the sugar moiety (syn vs. anti conformation). nih.gov For the anti conformation, an NOE is typically observed between the H6 of the uracil base and the H2' and H3' protons of the ribose. Conversely, a strong NOE between H6 and H1' suggests a syn conformation. nih.gov Heteronuclear NOE experiments can also be used to verify stereochemistry, particularly in fluorinated derivatives. nih.gov

Interactive Table: Typical ¹H NMR Chemical Shifts for 2',3'-O-Isopropylideneuridine in DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-6 | ~7.8 | d |

| H-5 | ~5.6 | d |

| H-1' | ~5.9 | d |

| H-2' | ~4.8 | dd |

| H-3' | ~4.7 | dd |

| H-4' | ~4.1 | m |

| H-5' | ~3.6, ~3.5 | m |

| 5'-OH | ~5.2 | t |

| Isopropylidene CH₃ | ~1.5, ~1.3 | s |

Data is approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy is used to identify functional groups present in the molecule. nih.gov In the context of synthesizing derivatives, IR spectroscopy can monitor the reaction progress. For example, in the synthesis of acylated derivatives, the appearance of a strong carbonyl stretching band around 1700 cm⁻¹ confirms the successful esterification of the 5'-hydroxyl group. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the parent molecule and its fragments. nih.gov

Electron Ionization (EI-MS): This technique can lead to extensive fragmentation. A characteristic fragment ion in isopropylidene derivatives corresponds to the loss of a methyl group from the isopropylidene moiety, resulting in a strong peak at [M-15]⁺.

Electrospray Ionization (ESI-MS): This is a softer ionization technique often used for nucleosides, which helps in observing the molecular ion peak ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation. nih.gov

Tandem MS (MS/MS): This method is used to study the fragmentation pathways of selected ions, which can help differentiate between isomers and elucidate the structure of unknown reaction byproducts. researchgate.netnih.gov The fragmentation patterns are influenced by the site of deprotonation; deprotonation on the sugar moiety often leads to glycosidic bond cleavage and sugar ring rupture. researchgate.net

Computational and Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into the dynamic behavior, energetics, and electronic properties of 2',3'-O-(Isopropylidene)uridine derivatives at an atomic level. youtube.com

Molecular Dynamics (MD) simulations are used to model the motion of atoms in a molecule over time, providing a detailed picture of its conformational dynamics in a simulated environment (e.g., in solution). nih.govutah.edu For uridine (B1682114) derivatives, MD simulations can:

Explore the conformational landscape of the ribose ring, sampling different pucker states (C2'-endo, C3'-endo, and intermediate forms) and determining their relative populations. utah.edu

Investigate the rotational preference around the glycosidic bond, assessing the stability of syn and anti conformations. nih.gov

Analyze the stability of reaction intermediates and the interaction with solvent molecules, which can influence reaction pathways. nih.gov

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure and energies of molecules with high accuracy. nih.gov These calculations are vital for:

Geometry Optimization: Determining the lowest energy (most stable) three-dimensional structures of reactants, intermediates, and products. nih.gov

Energetic Evaluation: Calculating the relative energies of different conformers (e.g., C2'-endo vs. C3'-endo) to predict their thermodynamic stability. nih.gov

Transition State Searching: Locating the transition state structures along a reaction coordinate and calculating the activation energy, which provides a quantitative measure of the reaction's feasibility. escholarship.org

Spectroscopic Prediction: Calculating NMR chemical shifts and coupling constants, which can be compared with experimental data to validate proposed structures. nih.gov

Interactive Table: Example of Calculated Thermochemical Parameters for a Uridine Derivative using DFT

| Parameter | Value (Hartree) |

| Electronic Energy (E) | -862.035 |

| Enthalpy (H) | -862.036 |

| Gibb's Free Energy (G) | -772.103 |

These values are illustrative and represent typical outputs from QM calculations for a uridine derivative as found in the literature. nih.gov

The conformation of the 2',3'-O-(isopropylidene)uridine scaffold is intrinsically linked to its chemical reactivity and its utility as a synthetic building block. The isopropylidene group constrains the ribose ring, which influences the orientation of the remaining functional groups.

Ribose Pucker and Reactivity: The puckering of the sugar ring (C2'-endo or C3'-endo) dictates the spatial arrangement of the substituents, including the 5'-hydroxyl group. This positioning affects the accessibility of the 5'-OH for subsequent chemical reactions, such as acylation or tosylation. Uridine derivatives generally show a slight preference for the C3'-endo (North) conformation. nih.gov

Glycosidic Torsion Angle: The syn/anti conformation affects which face of the nucleobase is exposed. This can be critical in reactions that involve the uracil ring, influencing the stereochemical outcome of additions or substitutions.

Cyclonucleoside Formation: The formation of cyclonucleosides, where a bond is formed between the sugar and the base, is highly dependent on the conformational pre-organization of the molecule. The constrained structure of the isopropylidene derivative can favor conformations that are close to the transition state for cyclization, thus facilitating such reactions. acs.orgnih.gov For example, the formation of 6(R),5'-cyclo-5,6-dihydrouridine derivatives has been studied, where the final structure adopts an anti conformation with an unusual O(1')-exo ribose pucker. nih.gov

Elucidation of Reaction Pathways and Transition States in Derivatization

Understanding the detailed mechanism of derivatization reactions is crucial for optimizing reaction conditions and controlling product selectivity. This involves identifying all intermediates and transition states connecting reactants to products.

A notable example is the intramolecular hetero-Michael addition in uridine derivatives to form cyclonucleosides. acs.orgacs.org Studies have shown that the 2',3'-O-isopropylidene group is not merely a passive protecting group. In acidic conditions, it can participate in the reaction mechanism. For instance, the formation of a labile 5'O-C6 cyclonucleoside from a 2',3'-O-isopropylidene uridine derivative was found to proceed through a mechanism involving protonation of the uracil base and a ketal exchange. acs.org The presence of the ketal group was found to be necessary to provide enough stabilizing free energy to allow for the isolation of the otherwise unstable cycloadduct. acs.org

The elucidation of such pathways combines:

Experimental Monitoring: Using techniques like NMR to observe the formation of intermediates and final products over time. acs.org

Isotope Labeling Studies: Using deuterated reagents or solvents to track the movement of atoms throughout the reaction.

Computational Modeling: Employing QM calculations to map the potential energy surface of the reaction, calculate the energies of proposed intermediates and transition states, and validate the proposed mechanism against experimental observations. researchgate.net

Through this integrated approach, a complete picture of the reaction pathway can be constructed, revealing the subtle electronic and steric roles that groups like the isopropylidene moiety play in directing the course of chemical transformations.

Protecting Group Strategies and Orthogonality in Uridine Chemistry

Characteristics and Role of the 2',3'-O-Isopropylidene Group in Selective Functionalization

The 2',3'-O-isopropylidene group is a cyclic acetal (B89532) formed by the reaction of uridine (B1682114) with acetone (B3395972) or a ketone equivalent, such as 2,2-dimethoxypropane (B42991), under acidic conditions. This reaction is highly specific for the cis-diol system of the 2'- and 3'-hydroxyl groups on the ribofuranose ring, leading to the formation of a rigid five-membered dioxolane ring. The primary role of this group is to simultaneously protect these two secondary hydroxyls, thereby directing chemical modifications to the primary 5'-hydroxyl group.

The formation of the 2',3'-O-isopropylidene acetal effectively blocks the 2' and 3' positions from participating in reactions, leaving the 5'-hydroxyl as the most accessible and reactive site for functionalization. This selective protection is fundamental in the synthesis of a wide array of 5'-modified uridine derivatives. For instance, once 2',3'-O-isopropylideneuridine is formed, the 5'-hydroxyl group can be readily acylated, alkylated, oxidized, or converted into other functional groups, which is a key step in the synthesis of various biologically active nucleoside analogs. The isopropylidene group serves as a molecular scaffold that allows for the introduction of modifications at the 5' position. nih.gov

The stability of the isopropylidene group is a critical characteristic. It is generally stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and oxidative, as well as to many reducing agents. However, it is labile under acidic conditions, a property that is exploited for its eventual removal. This differential stability is the basis for its use in orthogonal synthesis strategies.

Selective Deprotection Methodologies for the Isopropylidene Group (e.g., Acid Hydrolysis)

The removal of the 2',3'-O-isopropylidene group is most commonly achieved through acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other protecting groups to ensure selective cleavage.

A variety of acidic reagents and systems have been successfully employed for the deprotection of the isopropylidene group:

Aqueous Acetic Acid: A solution of 80% aqueous acetic acid is a standard and mild reagent for removing the isopropylidene group. The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) and may require several hours for completion. This method is often used when other acid-sensitive groups, such as some silyl (B83357) ethers, are present.

Trifluoroacetic Acid (TFA): TFA is a stronger acid and allows for more rapid deprotection, often at room temperature. nih.gov A common protocol involves treatment with a mixture of TFA and water or an alcohol. oup.com The concentration of TFA and the reaction time can be adjusted to control the extent of deprotection. For example, a TFA-methanol solution can be used for the deprotection of the 2',3'-O-isopropylidene moiety. oup.com

Mineral Acids: Dilute solutions of strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) in an aqueous or alcoholic solvent are also effective. nih.gov These conditions are generally harsher and may not be suitable for substrates with other acid-labile protecting groups.

Lewis Acids: Various Lewis acids have been reported to catalyze the cleavage of isopropylidene acetals. Reagents such as ferric chloride on silica (B1680970) gel (FeCl3·6H2O/SiO2), copper(II) chloride (CuCl2·2H2O), and bismuth(III) chloride (BiCl3) can be used for selective deprotection, sometimes under milder conditions than Brønsted acids. nih.govtsijournals.com

Solid-Supported Acid Catalysts: To simplify work-up and purification, solid-supported acid catalysts are often employed. Examples include Dowex-H+ ion-exchange resin and perchloric acid adsorbed on silica gel (HClO4·SiO2). nih.govresearchgate.net These heterogeneous catalysts can be easily removed by filtration, and in some cases, they offer enhanced selectivity. researchgate.net Pyridinium p-toluenesulfonate (PPTS) is another mild acidic catalyst that can be used for the selective removal of the O-isopropylidene group. ugent.be

Future Research Directions and Synthetic Innovations

Development of Novel Synthetic Routes and Protecting Group Strategies

The synthesis of specifically modified nucleosides like 2',3'-O-(Isopropylidene)uridine 5'-acetate hinges on the strategic use of protecting groups to achieve desired regioselectivity and yield. The isopropylidene group, which protects the 2' and 3'-hydroxyls of the ribose sugar, is a cornerstone in nucleoside chemistry due to its stability and the ease of its introduction and removal. beilstein-journals.orgchemrxiv.orgresearchgate.net

Future synthetic routes are likely to focus on improving efficiency and reducing the number of steps. One-pot synthesis methodologies, where multiple reactions are carried out in the same vessel, are gaining traction as they minimize waste and improve time efficiency. acs.org For instance, the direct synthesis of protected nucleosides from unprotected or mono-protected ribose is an area of active research that could significantly streamline the production of intermediates like 2',3'-O-(Isopropylidene)uridine. acs.org

The development of novel protecting groups remains a critical area of investigation. While the isopropylidene group is effective, there is a continuous search for protecting groups with orthogonal reactivity, allowing for selective deprotection of different hydroxyl groups on the sugar moiety. For example, the (4,4'-bisfluorophenyl)methoxymethyl (BFPM) group has been introduced as a durable protecting group for the uridine (B1682114) ureido nitrogen that can be cleaved under specific acidic conditions without affecting other protecting groups like Boc. nih.gov Another example is the (butylthio)carbonyl group, which has been used for the protection of the N3-imide group of uridine. nih.gov Such innovations in protecting group chemistry are crucial for the synthesis of complex, multi-functionalized uridine derivatives.

| Protecting Group | Position Protected | Key Features | Reference |

| Isopropylidene | 2',3'-hydroxyls | Stable, easily introduced and removed | beilstein-journals.orgchemrxiv.orgresearchgate.net |

| BFPM | Ureido nitrogen | Durable, orthogonal to Boc group | nih.gov |

| (Butylthio)carbonyl | N3-imide | Good yields, easy removal | nih.gov |

Chemo- and Regioselective Transformations for Complex Uridine Derivatives

The ability to selectively modify one functional group in the presence of others is a hallmark of sophisticated organic synthesis. For 2',3'-O-(Isopropylidene)uridine, the free 5'-hydroxyl group is a primary site for modification. The synthesis of this compound is a classic example of regioselective acylation.

Future research will likely focus on developing more refined methods for chemo- and regioselective transformations. Enzyme-catalyzed reactions, or biocatalysis, offer a promising avenue. Lipases, for instance, have been shown to effectively catalyze the regioselective acylation of the primary hydroxyl group of uridine derivatives with high conversion rates and selectivity. nih.gov This enzymatic approach can be performed under mild conditions and is often more environmentally friendly than traditional chemical methods. nih.gov

Metal-catalyzed reactions also play a significant role in achieving high selectivity. For example, the use of copper chelates has been demonstrated to control the regioselective C-3-O-acylation and O-methylation of diols in pyranosides. nih.gov Similar strategies could be adapted for the selective modification of the uridine core. Furthermore, late-stage functionalization, which involves introducing chemical modifications at the final stages of a synthesis, is a powerful strategy for creating a diverse library of complex molecules from a common intermediate. nih.gov This approach is particularly valuable for drug discovery and the development of chemical probes.

Applications in Advanced Chemical Biology Probes and Supramolecular Chemistry

Modified nucleosides are invaluable tools in chemical biology for probing biological processes. nih.goveubopen.org this compound and its derivatives can serve as precursors for the synthesis of advanced chemical probes. For instance, the 5'-acetate group can be replaced with reporter tags such as fluorophores or biotin, or with reactive groups for covalent labeling of target biomolecules. The design of such probes requires a delicate balance between maintaining biological activity and incorporating the necessary functionality for detection or interaction.

In the realm of supramolecular chemistry, uridine derivatives have been shown to self-assemble into complex structures like vesicles, fibers, and gels. nih.gov These assemblies are held together by non-covalent interactions such as hydrogen bonding and π-π stacking. nih.govacs.org The specific functional groups on the uridine molecule can be tailored to control the nature and properties of these supramolecular structures. For example, uridine phosphocholine (B91661) amphiphiles can form DNA-like helical fibers in aqueous solution. nih.gov The ability to form such ordered structures opens up possibilities for applications in drug delivery, tissue engineering, and nanomaterials. Future research will likely explore the incorporation of photo-responsive or environment-sensitive groups into uridine derivatives to create dynamic supramolecular systems that can be controlled by external stimuli.

Sustainable and Green Chemistry Approaches in Nucleoside Synthesis

The pharmaceutical and chemical industries are increasingly focusing on sustainable and green chemistry to minimize their environmental impact. huarenscience.com This is particularly relevant for the synthesis of complex molecules like nucleosides, which traditionally involve multiple steps and the use of hazardous reagents and solvents. nih.gov

A key aspect of green chemistry is the use of safer, renewable, and less toxic solvents. huarenscience.com Researchers are actively exploring water-based or bio-derived solvents as alternatives to conventional organic solvents in nucleoside synthesis. huarenscience.com Furthermore, the development of solvent-free reaction conditions is a major goal. youtube.com

Biocatalysis is a powerful tool for greening nucleoside synthesis. researchgate.netrsc.org Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, reducing the need for protecting groups and harsh reagents. tandfonline.comacs.org The use of immobilized enzymes in continuous-flow microreactors represents a significant advancement, allowing for efficient and scalable production of nucleoside derivatives. nih.gov

| Green Chemistry Approach | Description | Benefit | Reference |

| Use of Greener Solvents | Replacing hazardous organic solvents with water or bio-derived alternatives. | Reduced environmental pollution and health risks. | huarenscience.com |

| Biocatalysis | Employing enzymes to catalyze reactions. | High selectivity, mild conditions, reduced waste. | nih.govresearchgate.netrsc.org |

| Continuous-Flow Synthesis | Performing reactions in a continuous stream rather than in batches. | Improved efficiency, scalability, and safety. | nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Waste minimization. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.